1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC20389191
Molecular Formula: C14H19F3N4O4
Molecular Weight: 364.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19F3N4O4 |
|---|---|
| Molecular Weight | 364.32 g/mol |
| IUPAC Name | 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-(trifluoromethyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H19F3N4O4/c1-13(2,3)25-12(24)20-6-4-8(5-7-20)21-10(14(15,16)17)9(11(22)23)18-19-21/h8H,4-7H2,1-3H3,(H,22,23) |
| Standard InChI Key | AKCKTRGTWQHJAB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(N=N2)C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Key Properties
The compound’s molecular formula is C₁₄H₁₉F₃N₄O₄, with a molecular weight of 364.32 g/mol. Its IUPAC name reflects the integration of three key moieties:
-
A piperidin-4-yl group modified by a Boc-protecting group at the nitrogen.
-
A 1,2,3-triazole ring substituted with a trifluoromethyl group at position 5.
-
A carboxylic acid functional group at position 4 of the triazole.
Structural Features
-
Boc Protection: The tert-butoxycarbonyl group enhances solubility and stability during synthetic workflows, a strategy widely employed in peptide chemistry .
-
Trifluoromethyl Group: Introduces electron-withdrawing effects, influencing reactivity and metabolic stability .
-
Triazole-Carboxylic Acid: Serves as a versatile handle for further derivatization, such as amide bond formation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₉F₃N₄O₄ | |
| Molecular Weight | 364.32 g/mol | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(N=N2)C(=O)O)C(F)(F)F | |
| LogP (Predicted) | 1.24 | |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 1 |
Synthesis and Synthetic Strategies
The synthesis of this compound typically involves multi-step protocols, leveraging Boc-protection, triazole ring formation, and carboxylation.
Boc Protection of Piperidine
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, a standard method to prevent unwanted side reactions . For example:
Triazole Ring Formation
The 1,2,3-triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A trifluoromethyl-bearing alkyne reacts with an azide-functionalized Boc-piperidine intermediate :
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| Boc Protection | 85–90 | THF, Et₃N, 0°C → RT | |
| CuAAC Reaction | 70–75 | CuSO₄, Sodium Ascorbate, RT | |
| Ester Hydrolysis | 80–85 | 1M NaOH, MeOH/H₂O, Reflux |
Applications in Drug Discovery
The structural motifs in this compound align with targets in oncology, neurology, and infectious diseases.
β₃ Adrenergic Receptor Agonists
Analogues featuring piperidine-triazole scaffolds have shown promise as β₃ adrenergic receptor agonists, potentially treating overactive bladder and metabolic disorders . The trifluoromethyl group enhances binding affinity by interacting with hydrophobic pockets in the receptor .
Antibacterial Agents
Triazole-carboxylic acids exhibit inhibitory activity against bacterial enzymes like DNA gyrase. The carboxylic acid moiety chelates metal ions in catalytic sites, while the trifluoromethyl group improves membrane permeability .
Prodrug Development
The Boc group can be selectively deprotected in vivo, enabling controlled release of active piperidine-containing therapeutics .
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
Metabolic Stability
The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in preclinical models .
Recent Advancements and Future Directions
Green Synthesis Approaches
Recent efforts focus on solvent-free CuAAC reactions and catalytic Boc deprotection to improve sustainability .
Targeted Drug Delivery
Conjugation with nanoparticles or antibody-drug conjugates (ADCs) is being explored to enhance tumor-specific uptake .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume